molecular formula C23H26N4O2 B15105551 [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B15105551
M. Wt: 390.5 g/mol
InChI Key: WDDMTNWGAKJNQC-UHFFFAOYSA-N
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Description

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

    Attachment of the phenyl group: The pyrazole ring is then reacted with a phenyl halide in the presence of a base to form the [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl] intermediate.

    Formation of the piperazine ring: The intermediate is then reacted with 2-methoxyphenylpiperazine under reflux conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the investigation of cellular processes and signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-chlorophenyl)piperazin-1-yl]methanone
  • [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone
  • [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-bromophenyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, for example, can influence the compound’s reactivity and binding affinity, setting it apart from similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

[3-(3,5-dimethylpyrazol-1-yl)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4O2/c1-17-15-18(2)27(24-17)20-8-6-7-19(16-20)23(28)26-13-11-25(12-14-26)21-9-4-5-10-22(21)29-3/h4-10,15-16H,11-14H2,1-3H3

InChI Key

WDDMTNWGAKJNQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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